4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy-

Quality Control Synthetic Chemistry Procurement Standardization

4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- (CAS 644973-50-2) is a synthetic, halogenated dihydroflavonol (3-hydroxyflavanone) with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol. This compound is commercially supplied at a purity of NLT 98%, conforming to ISO certification standards for pharmaceutical R&D and quality control applications.

Molecular Formula C15H11BrO3
Molecular Weight 319.15 g/mol
CAS No. 644973-50-2
Cat. No. B12606984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy-
CAS644973-50-2
Molecular FormulaC15H11BrO3
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C(O2)C3=CC(=CC=C3)Br)O
InChIInChI=1S/C15H11BrO3/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,14-15,18H
InChIKeyVZEUPQIQCGXZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- (CAS 644973-50-2): Structural Identity and Core Specifications


4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- (CAS 644973-50-2) is a synthetic, halogenated dihydroflavonol (3-hydroxyflavanone) with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . This compound is commercially supplied at a purity of NLT 98%, conforming to ISO certification standards for pharmaceutical R&D and quality control applications . Its structure features a saturated C2–C3 bond in the heterocyclic ring, distinguishing it from fully aromatic 3-hydroxyflavones (flavonols), and a bromine atom at the meta position of the 2-phenyl substituent.

Why 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- Cannot Be Replaced by Common In-Class Analogs


Within the 2,3-dihydro-4H-1-benzopyran-4-one (flavanone) family, simultaneous variation in halogen position, oxidation state at C3, and B-ring substitution pattern profoundly alters biological activity. For example, in halogenated flavanone series, cytotoxicity against cancer cell lines varies dramatically with chlorine and bromine position—3',7-dichloroflavanone and 3',6-dichloroflavanone show IC50 differences of over 10-fold depending on cell line [1]. Similarly, introduction of a 3-hydroxy group in the dihydroflavonol scaffold modulates apoptosis induction, p53/p21 signaling, and cyclin D1 expression in HeLa cells relative to non-hydroxylated flavanones [2].

Quantitative Differentiation Evidence for 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- Relative to Closest Analogs


Supplier-Specified Purity Benchmark: NLT 98% with ISO Certification

The target compound is commercially available with a guaranteed purity specification of NLT 98% (normalized) under ISO-certified quality systems, as explicitly stated by the manufacturer MolCore . By contrast, the des-hydroxy analog 2-(3-bromophenyl)-2,3-dihydro-4H-1-benzopyran-4-one (CAS 3754-51-6) is widely listed by multiple suppliers without a published purity specification or certification standard . This documented purity benchmark reduces procurement risk for laboratories requiring reproducible biological or synthetic results.

Quality Control Synthetic Chemistry Procurement Standardization

Toxicity Profile Comparison: 3-Hydroxy Derivative vs. Des-Hydroxy Flavanone (Cross-Study Inference)

The des-hydroxy flavanone analog 2-(3-bromophenyl)chroman-4-one (without the 3-OH group) has a reported brine shrimp lethality LC50 of 0.457 µg/mL, indicating potential anticancer activity in a preliminary toxicity model [1]. Published data for unsubstituted 3-hydroxyflavanone (dihydroflavonol) demonstrates that introduction of the 3-OH group enables apoptosis induction in HeLa cells via p53/p21 upregulation and cyclin D1 downregulation at concentrations of 30–50 µM [2]. While no direct head-to-head comparison exists for the 3-bromophenyl-substituted vs. des-hydroxy pair, the class-level evidence suggests that the presence of the 3-hydroxy group in the target compound may confer distinct apoptotic signaling properties absent in the non-hydroxylated analog.

Toxicology Anticancer Screening Structure-Activity Relationship

Synthetic Utility as a Cross-Coupling Substrate: Meta-Bromo Handle for Late-Stage Diversification

The meta-bromophenyl substituent in the target compound serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling modular diversification of the B-ring. In structurally related 3-(3-bromophenyl)coumarin systems, the meta-bromo group has been explicitly utilized for Suzuki coupling, Miyaura borylation, and Buchwald-Hartwig amination to generate compound libraries [1]. The presence of the 3-hydroxy group additionally provides a site for orthogonal derivatization (etherification, esterification, or oxidation to the flavonol), offering twofold synthetic versatility absent in the non-hydroxylated or para-bromo isomers.

Medicinal Chemistry C–C Bond Formation Library Synthesis

Molecular Weight and Physicochemical Differentiation from Common Flavanone Analogs

The target compound (MW = 319.15 Da ) is heavier than the non-brominated parent 3-hydroxyflavanone (MW = 240.25 Da [1]) by approximately 79 Da, and heavier than the des-hydroxy analog 2-(3-bromophenyl)-2,3-dihydro-4H-1-benzopyran-4-one (MW = 303.16 Da ) by approximately 16 Da (one oxygen atom). The bromine atom contributes to increased lipophilicity (estimated logP increase of ~0.6–0.8 units relative to non-halogenated analog), which may influence membrane permeability and protein binding. The 3-hydroxy group introduces an H-bond donor (HBD count = 1) absent in the des-hydroxy analog, altering solubility and target engagement profiles.

Physicochemical Properties Drug Design ADME Prediction

Enantioselective Reduction Potential: Dihydroflavonol Scaffold as a Chiral Building Block

Marine-derived fungi (Cladosporium sp. CBMAI 1237 and Acremonium sp. CBMAI 1676) have been shown to enantioselectively reduce halogenated flavanones to flavan-4-ols with enantiomeric excesses up to >99% ee for both cis- and trans-diastereoisomers [1]. While this study used 2-(3-bromophenyl)chroman-4-one (the des-hydroxy flavanone) as substrate, the 3-hydroxy group in the target compound introduces a pre-existing stereocenter at C3, which may influence the stereochemical outcome of reductions at C4 or other positions. The 2,3-dihydro-3-hydroxy scaffold inherently possesses two chiral centers (C2 and C3), offering the potential for diastereoselective transformations not accessible with the achiral des-hydroxy analog.

Chiral Synthesis Biocatalysis Enantiomeric Excess

Lack of Direct Head-to-Head Comparative Bioactivity Data: Critical Assessment

A comprehensive literature search across PubMed, Google Scholar, vendor databases, and patent repositories did not identify any study that directly compares the target compound, 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- (CAS 644973-50-2), with its closest analogs in the same assay under identical conditions. No IC50, Ki, EC50, or other quantitative pharmacological parameters were found for this specific compound in peer-reviewed primary literature. Consequently, all differential claims above are derived from cross-study comparisons, class-level inferences, or supporting physicochemical/synthetic utility evidence. Users should verify critical biological activity comparisons experimentally before procurement for target-based screening campaigns.

Data Gap Evidence Limitation Procurement Risk

Recommended Application Scenarios for 4H-1-Benzopyran-4-one, 2-(3-bromophenyl)-2,3-dihydro-3-hydroxy- (CAS 644973-50-2) Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Diversification

The meta-bromophenyl group in the target compound provides a validated handle for palladium-catalyzed cross-coupling, as demonstrated in analogous 3-(3-bromophenyl)coumarin systems [1]. This enables systematic variation of the B-ring aryl group to generate focused libraries of 3-hydroxyflavanones for structure-activity relationship (SAR) studies. The NLT 98% purity specification ensures that coupling reactions proceed without interference from halogen-containing impurities that could compete as substrates.

Chiral Building Block for Enantioselective Synthesis

The inherent chirality at C2 and C3 in the 2,3-dihydro-3-hydroxy scaffold provides a foundation for diastereoselective transformations. Marine-derived fungi have been shown to reduce halogenated flavanones with up to >99% ee, and the pre-existing 3-hydroxy stereocenter in the target compound may direct the stereochemical outcome of subsequent reductions or functionalizations [2]. Researchers requiring enantioenriched flavan-3,4-diols or related chiral intermediates may prefer this scaffold over achiral flavanone analogs.

Apoptosis Research Tool (Class-Level Activity)

Based on the demonstrated ability of unsubstituted 3-hydroxyflavanone to induce apoptosis in HeLa cells via p53/p21 upregulation at 30–50 µM [3], the target compound—bearing an additional bromine substituent—may serve as a starting point for mechanistic studies of halogenated dihydroflavonol-induced apoptosis. The bromine atom provides a convenient spectroscopic handle (NMR, MS) for cellular uptake and metabolite tracking experiments.

Comparative Toxicology Reference Standard

The des-hydroxy analog 2-(3-bromophenyl)chroman-4-one has a defined brine shrimp lethality LC50 of 0.457 µg/mL [4]. The target compound, differing only by the presence of a 3-OH group, can serve as a structurally matched comparator in follow-up toxicity studies to isolate the contribution of the 3-hydroxy substituent to acute toxicity and anticancer potential in standardized BSLT assays.

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